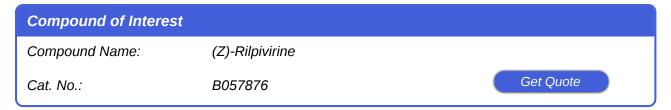


Solubility and stability characteristics of (Z)-Rilpivirine

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Solubility and Stability of Rilpivirine

Introduction

Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine (DAPY) derivative specifically developed for the treatment of HIV-1 infections.[1] Rilpivirine exhibits high potency against wild-type HIV-1 and many NNRTI-resistant strains.[3] Its mechanism of action involves non-competitive binding to the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][4]

From a physicochemical standpoint, Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[5][6] This low solubility presents a significant challenge for oral drug delivery, impacting its dissolution rate and bioavailability.[7][8] The active pharmaceutical ingredient is typically used as Rilpivirine hydrochloride.[9][10]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Rilpivirine. It details its solubility in various media, its degradation profile under different stress conditions, and the experimental protocols used for these assessments. Special attention is given to the formation of the **(Z)-Rilpivirine** isomer, a key photolytic degradation product.[11]



Physicochemical Properties

A summary of the key physicochemical properties of Rilpivirine and its hydrochloride salt is presented below.

Property	Value	Reference
Chemical Formula	C22H18N6 (Rilpivirine) C22H19CIN6 (Rilpivirine HCI)	[3][12]
Molecular Weight	366.42 g/mol (Rilpivirine) 402.89 g/mol (Rilpivirine HCI)	[3]
Appearance	Slightly yellow crystalline powder / White to almost white powder	[1][10]
LogP	4.86	[1]
рКа	Not specified in search results.	
Melting Point	241-243°C	[1]

Solubility Characteristics

Rilpivirine is practically insoluble in water over a wide pH range, a characteristic that can limit its oral absorption.[6][8][10] Its solubility is pH-dependent, particularly for the hydrochloride salt. [5][13] Various formulation strategies, such as solid dispersions and nanosuspensions, have been developed to enhance its solubility and dissolution rate.[5][7][14]

Quantitative Solubility Data

The solubility of Rilpivirine and its hydrochloride salt in various solvents is summarized in the table below.



Solvent / Medium	Form	Solubility	Reference
DMSO	Rilpivirine	~0.2 mg/mL	[12]
DMSO	Rilpivirine	18.32 mg/mL (50 mM)	
DMSO	Rilpivirine HCI	81 mg/mL (201.05 mM)	[2]
DMSO	Rilpivirine HCI	Soluble	[3]
Dimethylformamide (DMF)	Rilpivirine	~0.3 mg/mL	[12]
Aqueous Buffers	Rilpivirine	Sparingly soluble / <0.1 mg/mL	[1][12]
1:3 DMF:PBS (pH 7.2)	Rilpivirine	~0.25 mg/mL	[12]
Water	Rilpivirine	0.0166 mg/mL (practically insoluble)	[6][8]
Organic Solvents (general)	Rilpivirine HCI	Soluble in methanol, dichloromethane, ACN	[6]

Stability Characteristics and Degradation Pathways

Stability testing is crucial for ensuring the safety and efficacy of a drug product. Forced degradation studies are performed under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[15] For Rilpivirine, significant degradation has been observed under acid, base, and photolytic conditions.[16]

Summary of Forced Degradation Studies

The following table summarizes the stability of Rilpivirine under different stress conditions as mandated by ICH guidelines.



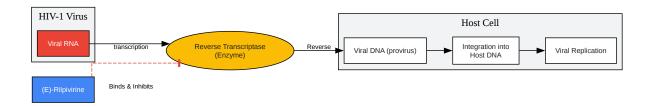
Stress Condition	Observation	Major Degradation Products	Reference
Acid Hydrolysis	Significant degradation observed, especially with heat.	RLP Amide A, RLP Amide B	[11][16][17]
Base Hydrolysis	Significant degradation observed.	RLP Amide A, RLP Amide B	[11][16][17]
Oxidative (H ₂ O ₂)	Stable; no significant degradation observed.	-	[11][17]
Thermal (Heat)	Powder form is stable. Some degradation in solution.	Unidentified peak at RRT 1.33 in solution.	[11][17]
Photolytic (Light)	Significant degradation observed.	(Z)-Rilpivirine (Z-RLP)	[11][17]
Humidity	Stable; no degradation observed.	-	[11]

The primary degradation pathway under hydrolytic (acidic and basic) conditions involves the formation of amide impurities, RLP Amide A and RLP Amide B.[11][17] Under photolytic stress, the most significant degradation product is the geometric isomer, **(Z)-Rilpivirine**.[11]

Mechanism of Action Visualization

Rilpivirine functions by inhibiting a critical enzyme in the HIV-1 lifecycle. The diagram below illustrates this inhibitory action.





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Diagram 1: Mechanism of Action of Rilpivirine.

Experimental Protocols

Detailed and validated analytical methods are essential for accurately determining the solubility and stability of pharmaceutical compounds.

Solubility Determination (Shake-Flask Method)

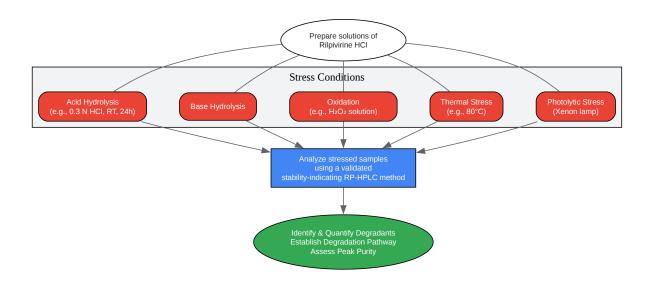
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[10]

Diagram 2: Workflow for Shake-Flask Solubility Determination.

Stability-Indicating Method (Forced Degradation)

Forced degradation studies are conducted to evaluate the stability of a drug substance under harsh conditions. A typical workflow is outlined below.[15]





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Diagram 3: General Workflow for Forced Degradation Studies.

Analytical Method: RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing Rilpivirine and its degradation products.[18][19]

Typical RP-HPLC Method Parameters:

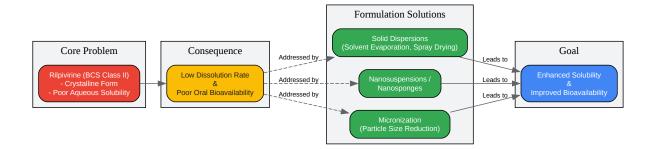
- System: HPLC with UV or Photodiode Array (PDA) detector.[11][18]
- Column: C18 column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 μm).[18]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.3) and an organic solvent (e.g., acetonitrile).[18][20]
- Flow Rate: 1.0 1.7 mL/min.[18][20]



- Detection Wavelength: 220 nm, 270 nm, or 295 nm.[11][16][18]
- Column Temperature: Maintained at a constant temperature, e.g., 55°C.[11][19]
- Diluent: A mixture of acetonitrile and water or buffer is often used.[6]

Formulation Strategies and Solubility Enhancement

Given Rilpivirine's poor aqueous solubility, various formulation strategies are employed to improve its dissolution and bioavailability.[7] The conversion of the crystalline drug into an amorphous state is a key objective.[7][14]



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Diagram 4: Strategies to Overcome Rilpivirine's Poor Solubility.

Techniques such as spray drying and solvent evaporation are used to create solid dispersions where Rilpivirine is molecularly dispersed within a hydrophilic polymer matrix.[7][14][21] Other approaches include micronization to reduce particle size and the use of novel carriers like β -cyclodextrin nanosponges to enhance solubility and dissolution.[5][22]

Conclusion

(Z)-Rilpivirine is a significant photolytic degradation product of the active pharmaceutical ingredient, (E)-Rilpivirine. The parent drug, Rilpivirine, is a BCS Class II compound with



inherently low aqueous solubility, which poses a major formulation challenge. Its stability profile indicates susceptibility to degradation under acidic, basic, and photolytic conditions, leading to the formation of amide impurities and the (Z)-isomer, respectively. Understanding these solubility and stability characteristics is paramount for the development of robust, safe, and effective oral dosage forms. The use of advanced formulation techniques to create amorphous solid dispersions or nanoparticle-based systems is critical to overcoming the solubility limitations and ensuring adequate bioavailability of this potent antiretroviral agent. Validated, stability-indicating analytical methods, primarily RP-HPLC, are essential for the quality control and characterization of both the bulk drug and its finished pharmaceutical products.

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- To cite this document: BenchChem. [Solubility and stability characteristics of (Z)-Rilpivirine].
 BenchChem, [2025]. [Online PDF]. Available at:
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